4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that features both an acetylamino group and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The reaction conditions often include the presence of a photoredox catalyst and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Biology: It can be used in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity.
Industry: It is used in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide: can be compared with other trifluoromethylated compounds such as trifluoromethyl phenyl sulfone and trifluoromethyl ketones.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyl ketones: Known for their use in asymmetric hydrogenation reactions.
Uniqueness
The uniqueness of this compound lies in its combination of an acetylamino group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
4-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10(22)20-13-7-5-11(6-8-13)15(23)21-14-4-2-3-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEJMWVMLCPWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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